2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline
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Overview
Description
2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline is a complex organic compound that belongs to the class of quinazolines This compound is characterized by its unique structure, which includes a quinazoline core substituted with a pyrazole ring and multiple bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the pyrazole ring through the condensation of hydrazine with a diketone, followed by the introduction of the quinazoline moiety through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it could inhibit a particular enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-bromophenyl)-1-(4-vinylbenzyl)-1H-pyrazole
- 2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-bromo-4-phenylquinazoline
- 2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline
Uniqueness
Compared to similar compounds, 2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline stands out due to its specific substitution pattern and the presence of both bromophenyl and quinazoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20Br2N4/c30-22-14-10-19(11-15-22)26-18-27(20-12-16-23(31)17-13-20)35(34-26)29-32-25-9-5-4-8-24(25)28(33-29)21-6-2-1-3-7-21/h1-17,27H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWJPHKYWQJXTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20Br2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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